molecular formula C9H13NO2S B3591136 N-(2-ethylphenyl)methanesulfonamide

N-(2-ethylphenyl)methanesulfonamide

Cat. No.: B3591136
M. Wt: 199.27 g/mol
InChI Key: QCBSZBNUCNSIQH-UHFFFAOYSA-N
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Description

N-(2-Ethylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to an ortho-substituted ethylphenyl ring. Sulfonamides are widely studied for their biological activity, including enzyme inhibition (e.g., ceramidases, aromatase) and roles in medicinal chemistry . The ortho-ethyl substituent likely influences steric bulk, lipophilicity, and electronic properties compared to other alkyl or aryl substitutions.

Properties

IUPAC Name

N-(2-ethylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-3-8-6-4-5-7-9(8)10-13(2,11)12/h4-7,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBSZBNUCNSIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)methanesulfonamide typically involves the reaction of 2-ethylphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{2-ethylphenylamine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organometallic compounds.

Major Products Formed:

Scientific Research Applications

N-(2-ethylphenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division in bacteria, leading to their death .

Comparison with Similar Compounds

Structural and Spectral Comparisons

Key analogs and their properties are summarized below:

Compound Name Substituent (Position) Molecular Formula Key Spectral Data (NMR, IR) Biological/Functional Notes References
N-(2-Methylphenyl)methanesulfonamide -CH₃ (ortho) C₈H₁₁NO₂S ¹H NMR: δ 7.3–6.8 (aromatic), δ 3.1 (SO₂NH₂); IR: 1325 cm⁻¹ (S=O asym) DFT studies confirm planar sulfonamide conformation
N-(3-Methylphenyl)methanesulfonamide -CH₃ (meta) C₈H₁₁NO₂S ¹H NMR: δ 7.2–6.7 (aromatic); IR: 1150 cm⁻¹ (S=O sym) Meta-substitution reduces steric hindrance
N-(2-Fluorophenyl)methanesulfonamide -F (ortho) C₇H₈FNO₂S ¹³C NMR: δ 160.1 (C-F); ¹H NMR: δ 7.5–6.9 (aromatic) Enhanced electronic effects due to F
N-(2-Hydroxy-5-nitrophenyl)methanesulfonamide -OH (ortho), -NO₂ (para) C₇H₈N₂O₅S ¹H NMR: δ 10.2 (OH), δ 8.2 (NO₂); IR: 1530 cm⁻¹ (NO₂) Intermediate for nimesulide derivatives
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide -OCH₃ (ortho), -C₂H₅ (N-substituent) C₁₅H₁₇NO₃S X-ray diffraction: Dihedral angle 78.5° (sulfonamide vs. aryl) Structural rigidity impacts binding

Key Observations:

  • Substituent Position: Ortho-substituted analogs (e.g., 2-methyl, 2-fluoro) exhibit distinct steric and electronic profiles compared to meta or para substitutions.
  • Electronic Effects: Nitro (-NO₂) and hydroxy (-OH) groups (as in ) introduce strong electron-withdrawing effects, altering reactivity and bioavailability .
  • Spectral Trends : IR spectra for sulfonamides consistently show S=O stretching vibrations (~1325 cm⁻¹ for asymmetric, ~1150 cm⁻¹ for symmetric) , while NMR shifts vary with substituent electronegativity and ring position.

Biological Activity

N-(2-ethylphenyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article delves into its mechanisms of action, biological effects, and relevant research findings.

This compound primarily acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme plays a crucial role in the synthesis of folic acid, which is essential for DNA synthesis and cell division in bacteria. By inhibiting DHPS, this compound disrupts folic acid production, ultimately leading to bacterial cell death.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structural features, particularly the 2-ethylphenyl group, enhance its selectivity and potency compared to simpler sulfonamides.

Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties . Preliminary investigations have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. The exact mechanisms remain under investigation, but the compound's ability to modulate enzyme activity could play a role in its anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits dihydropteroate synthase

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound, researchers tested various concentrations against bacterial strains such as E. coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional sulfonamides. This suggests that this compound could be a viable alternative in treating infections caused by resistant bacterial strains.

Case Study: Anticancer Activity

Another pivotal study focused on the anticancer potential of this compound involved treating human cancer cell lines with the compound. Results showed a marked reduction in cell viability and an increase in apoptotic markers when compared to control groups. These findings highlight the compound's potential as a therapeutic agent in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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